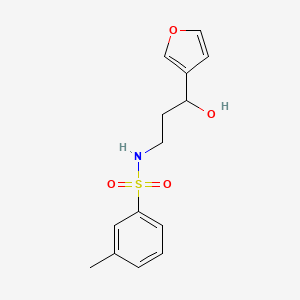

N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide

CAS No.: 1428359-65-2

Cat. No.: VC4139301

Molecular Formula: C14H17NO4S

Molecular Weight: 295.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1428359-65-2 |

|---|---|

| Molecular Formula | C14H17NO4S |

| Molecular Weight | 295.35 |

| IUPAC Name | N-[3-(furan-3-yl)-3-hydroxypropyl]-3-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C14H17NO4S/c1-11-3-2-4-13(9-11)20(17,18)15-7-5-14(16)12-6-8-19-10-12/h2-4,6,8-10,14-16H,5,7H2,1H3 |

| Standard InChI Key | SLIQEYSMRTWNFX-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)S(=O)(=O)NCCC(C2=COC=C2)O |

Introduction

N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide is a complex organic compound belonging to the class of benzenesulfonamides. It features a furan ring, a hydroxypropyl side chain, and a sulfonamide functional group, which are crucial for its chemical properties and potential applications in medicinal chemistry and materials science. This compound is of interest due to its structural complexity and potential interactions with biological systems.

Synthesis and Characterization

The synthesis of N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. While specific synthetic routes for this compound are not detailed in the available literature, compounds with similar structures often employ methods such as nucleophilic substitution and condensation reactions. The synthesis may require specific catalysts and conditions to ensure high yields and purity of the final product.

Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of synthesized compounds.

Potential Applications and Mechanism of Action

N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide has potential applications in medicinal chemistry due to its structural complexity and the presence of functional groups that can interact with biological targets. The mechanism of action involves interactions with specific enzymes or receptors, potentially leading to inhibition or modulation of their activity.

| Application Area | Potential Use |

|---|---|

| Medicinal Chemistry | Therapeutic applications due to interactions with biological targets. |

| Materials Science | Potential uses in developing new materials with specific properties. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume